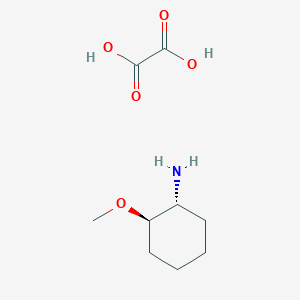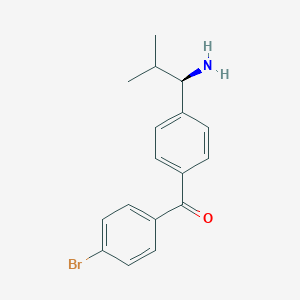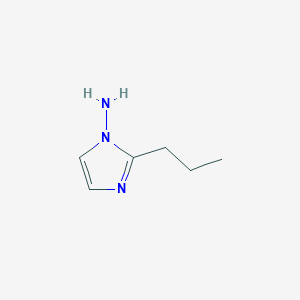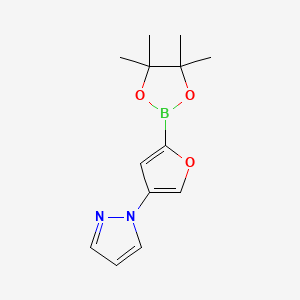![molecular formula C7H7N3 B13124839 1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the nitrogen atom of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives
Métodos De Preparación
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield this compound . Another approach involves the use of 1,3-dicarbonyl compounds and hydrazines, followed by cyclization . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrazolo[3,4-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound differs in the position of the nitrogen atoms within the fused ring system.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the nitrogen atom of the pyrazole ring imparts distinct characteristics that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-methylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-7-5-8-3-2-6(7)4-9-10/h2-5H,1H3 |
Clave InChI |
AGZHWLZEYMDXFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CN=C2)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



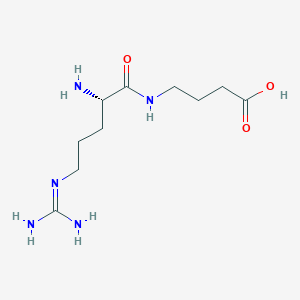
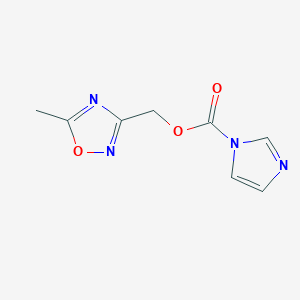
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
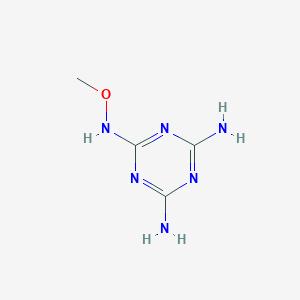

![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
